7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

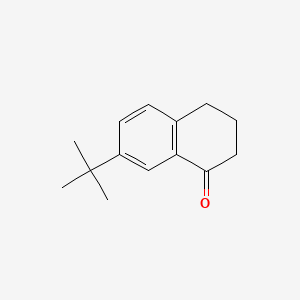

Chemical Identity: 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 22583-68-2) is a substituted tetralone derivative with the molecular formula C₁₄H₁₈O and a molecular weight of 202.29 g/mol. Its IUPAC name is 7-tert-butyl-3,4-dihydro-2H-naphthalen-1-one, and it is also known by synonyms such as 7-tert-butyl-1-tetralone and 7-(1,1-dimethylethyl)-3,4-dihydro-1(2H)-naphthalenone .

Structural Features: The compound features a bicyclic tetrahydronaphthalenone backbone with a bulky tert-butyl group at the 7-position. This substituent imparts significant steric hindrance, influencing its reactivity and physical properties.

Applications: This compound is a critical intermediate in synthesizing fragrance ingredients, notably Tonalide (a macrocyclic musk), where its structural rigidity and lipophilic tert-butyl group enhance binding to olfactory receptors .

Properties

IUPAC Name |

7-tert-butyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSRSRJESLKZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCCC2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313390 | |

| Record name | 7-tert-Butyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-68-2 | |

| Record name | 7-tert-Butyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-tert-Butyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1-tetralone with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one is utilized as a versatile building block in organic synthesis. Its structural characteristics allow for selective functionalization, making it suitable for the synthesis of complex molecules. The compound can undergo various reactions including:

- Oxidation : Can yield nitroso or nitro derivatives using reagents like hydrogen peroxide.

- Reduction : Converts to primary amines using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Involves alkyl halides or acyl chlorides in the presence of bases.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that it may act as an enzyme inhibitor and receptor modulator, making it a candidate for drug development in treating diseases such as cancer and neurodegenerative disorders.

Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to certain receptors influencing signaling pathways related to cell growth and differentiation.

Cancer Research

Recent studies have explored the growth inhibition properties of derivatives of this compound against various cancer cell lines. These studies demonstrate:

- Selectivity : Compounds derived from this structure exhibit potent growth inhibition while sparing normal cells.

- Mechanistic Insights : Research has quantified changes in key signaling proteins in response to treatment with related compounds.

Neuroprotective Studies

In the context of neurodegenerative diseases like Parkinson's disease (PD), compounds similar to this compound have been investigated for their neuroprotective effects. For instance:

- D3 Receptor Agonists : Compounds derived from this structure have shown promise in improving behavioral syndromes in animal models of PD by activating D3 receptors.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can affect the compound’s hydrophobicity and steric interactions, impacting its binding affinity and specificity.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects :

- Steric vs. Electronic Influence : The tert-butyl group in the target compound provides steric bulk, limiting access to the carbonyl group in reactions, whereas methoxy (electron-donating) and acetyl (electron-withdrawing) groups modify electronic environments .

- Halogenated Derivatives : Fluoro and chloro substituents (e.g., 2-fluoro, 7-chloro-6-fluoro) enhance electrophilicity, making these compounds reactive in halogenation or Suzuki-Miyaura coupling reactions .

Physical Properties: Molecular Weight: The tert-butyl derivative has the highest molecular weight (202.29 g/mol) due to its bulky substituent, while smaller groups (e.g., fluorine) reduce weight . Melting Points: Limited data is available for the tert-butyl compound, but the acetylated analog (2-acetyl-1-tetralone) has a defined melting point (55–57°C), suggesting crystallinity differences based on substituents .

Applications: Fragrance Industry: The tert-butyl compound’s lipophilicity and stability make it ideal for musk synthesis, unlike methoxy or halogenated analogs, which are more common in pharmaceutical intermediates . Pharmaceutical Potential: While 3-methyltetral-1-one derivatives show antiviral and antitumor activity, the tert-butyl compound’s bioactivity remains underexplored, highlighting a research gap .

Biological Activity

Overview

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula . It belongs to the class of tetrahydronaphthalenones and features a tert-butyl group at the 7th position and a ketone functional group at the 1st position. This unique structure influences its biological activity and potential applications in various fields, including medicinal chemistry and industrial chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, modulating their activity. Furthermore, the presence of the bulky tert-butyl group enhances hydrophobic interactions and steric effects, which can significantly impact the compound's binding affinity and specificity for various biological targets .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The compound's antioxidant capacity is comparable to well-known antioxidants such as ascorbic acid and tocopherol .

Antimicrobial Activity

In a series of antimicrobial assays, this compound showed promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 8.5 |

| HeLa (cervical cancer) | 12.0 |

| MCF-7 (breast cancer) | 10.5 |

These findings indicate that the compound has potential as an anticancer agent due to its ability to selectively inhibit the growth of cancer cells while sparing normal cells .

Case Study 1: Antioxidant Evaluation

A study conducted by Zhang et al. (2023) evaluated the antioxidant properties of various tetrahydronaphthalene derivatives, including this compound. The study utilized DPPH and ABTS assays to assess radical scavenging activity. The results demonstrated that this compound exhibited significant antioxidant activity comparable to standard antioxidants.

Case Study 2: Antimicrobial Screening

In a recent investigation by Li et al. (2024), the antimicrobial efficacy of this compound was assessed against clinical isolates of multidrug-resistant bacteria. The study highlighted the compound's effectiveness against MRSA strains with an MIC value of 10 µg/mL, indicating its potential as a novel antimicrobial agent in combating resistant infections .

Q & A

Q. What are the common synthetic routes for 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one, and how are reaction conditions optimized?

The synthesis typically involves hydrogenation or Friedel-Crafts alkylation. For example, tert-butyl groups can be introduced via alkylation of dihydronaphthalenone precursors using tert-butyl halides in the presence of Lewis acids like AlCl₃. Solvents such as N,N-dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates, while temperature control (e.g., 60–80°C) prevents side reactions like over-alkylation . Post-synthesis, column chromatography with silica gel and hexane/ethyl acetate gradients is used for purification. Yield optimization requires balancing reaction time and stoichiometric ratios of reactants .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., tert-butyl at C7) and confirm hydrogenation of the naphthalene ring.

- X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated in related dihydronaphthalenone derivatives .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., M⁺ peak at m/z 230.167 for C₁₄H₁₈O).

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating repeated purification .

Q. What are the primary research applications of this compound in chemistry and biology?

- Organic Synthesis : Serves as a precursor for complex molecules, such as polycyclic aromatics, via further alkylation or cycloaddition .

- Biological Studies : Investigated for antimicrobial activity using disk diffusion assays against Gram-positive bacteria (e.g., S. aureus), though results require validation via dose-response curves .

- Material Science : Functionalized derivatives are explored for photostability in polymer matrices, with UV-Vis spectroscopy tracking degradation .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways, such as tert-butyl group orientation during electrophilic substitution. Transition state analysis identifies energy barriers, guiding solvent selection (e.g., polar aprotic solvents reduce activation energy). Machine learning models trained on reaction databases can propose novel catalysts (e.g., Brønsted acids) to enhance regioselectivity . Experimental validation via kinetic studies (e.g., monitoring by HPLC) is critical to confirm computational predictions .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC controls) and replicate experiments.

- Compound Purity : Validate via HPLC (>95% purity) before assays .

- Assay Conditions : Compare MIC (Minimum Inhibitory Concentration) values under consistent pH and temperature. Meta-analyses of published data can identify trends, while molecular docking studies may clarify mechanism variations (e.g., enzyme inhibition vs. membrane disruption) .

Q. What strategies resolve spectral data ambiguities in structural analysis?

- Dynamic NMR : Resolves tautomerism or conformational exchange by varying temperature (e.g., coalescence temperature for tert-butyl group rotation) .

- Isotopic Labeling : ²H or ¹³C labeling clarifies ambiguous proton environments in crowded NMR regions.

- Comparative Crystallography : Cross-referencing with structurally similar compounds (e.g., 7-Methoxy-3,4-dihydronaphthalen-1-one) identifies conserved ring distortions .

Q. How can reaction engineering principles optimize large-scale synthesis for research use?

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation during alkylation.

- Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress in real time .

- Scale-up Considerations : Maintain geometric similarity between lab and pilot reactors to preserve kinetics. Safety protocols for tert-butyl halides (e.g., controlled addition rates to prevent exothermic runaway) are critical .

Q. What advanced techniques elucidate the compound’s role in biological systems?

- Metabolomics : LC-MS/MS tracks metabolic byproducts in cell cultures treated with the compound.

- CRISPR-Cas9 Screens : Identify gene targets (e.g., efflux pumps) linked to resistance in microbial studies .

- Cryo-EM : Visualizes interactions with protein targets (e.g., cytochrome P450 enzymes) at near-atomic resolution.

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., DFT-predicted NMR shifts) .

- Safety : Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity profiling before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.